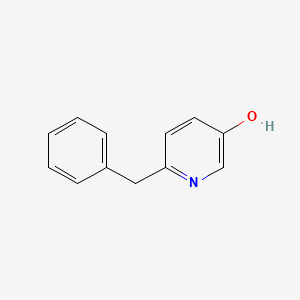

6-Benzylpyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-benzylpyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-7-6-11(13-9-12)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMQDOOSQWULCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101192-76-1 | |

| Record name | 6-(PHENYLMETHYL)-3-PYRIDINOL, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Benzylpyridin 3 Ol and Its Analogs

Classical and Contemporary Approaches to Pyridine (B92270) Ring Construction Relevant to 6-Benzylpyridin-3-ol Synthesis

Several methods exist for constructing the pyridine nucleus, offering diverse pathways to functionalized derivatives.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction typically involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) wikipedia.orgwikipedia.org. This reaction initially yields a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine wikipedia.org. While the classical Hantzsch synthesis often leads to symmetrical pyridines, modifications have been developed to access asymmetrically substituted pyridine derivatives wikipedia.orgwikipedia.org.

Modern adaptations of the Hantzsch synthesis have focused on improving efficiency, reaction conditions, and substrate scope. For instance, the use of heterogeneous catalysts, solvent-free conditions, or microwave irradiation has been explored to achieve higher yields and shorter reaction times researchgate.netconicet.gov.arbenthamscience.comresearchgate.net. Wells-Dawson heteropolyacids have been employed as catalysts in Hantzsch-like reactions, yielding functionalized pyridines in good to excellent yields (60–99%) under solvent-free conditions conicet.gov.arresearchgate.net. These modified Hantzsch approaches provide a versatile platform for constructing pyridine rings that can be further functionalized or that already incorporate substituents amenable to conversion into the desired hydroxyl and benzyl (B1604629) groups.

Beyond condensation reactions, transition metal catalysis and radical cyclization strategies offer powerful routes to pyridine ring systems. These methods often allow for greater control over regioselectivity and the incorporation of diverse functionalities.

Transition metals such as palladium, copper, rhodium, and nickel play crucial roles in catalyzing the formation of pyridine rings through various mechanisms, including annulation, cycloaddition, and C-H functionalization nih.govijpsonline.comresearchgate.netrsc.orgsnnu.edu.cnorganic-chemistry.orgbeilstein-journals.orgacsgcipr.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net. For example, copper-catalyzed reactions have been developed for the synthesis of 2-arylpyridines from acetophenones and 1,3-diaminopropane (B46017) ijpsonline.comrsc.org. Palladium catalysis is widely utilized in pyridine synthesis, including [2+2+2] cycloadditions of alkynes and nitriles to form pyridine rings acsgcipr.orgresearchgate.net, and C-H activation/annulation reactions researchgate.netrsc.orgbeilstein-journals.org. Radical cyclization strategies also provide access to complex pyridine frameworks, often through intramolecular cyclization of appropriately functionalized precursors researchgate.netbeilstein-journals.org. These methods offer alternative pathways to construct the pyridine core, which can then be further modified to introduce the benzyl and hydroxyl substituents.

Hantzsch-type Synthesis and its Modifications for Substituted Pyridines

Targeted Synthesis of the 6-Benzyl Moiety in Pyridinol Scaffolds

Introducing specific substituents, such as the benzyl group at the 6-position and the hydroxyl group at the 3-position, often involves functionalizing a pre-formed pyridine ring or a precursor that facilitates their introduction. Palladium-catalyzed cross-coupling reactions are particularly effective for forming carbon-carbon bonds, making them ideal for attaching aryl and alkyl groups, including benzyl moieties.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted pyridines. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a palladium complex wikipedia.orgchemistnotes.com.

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base, is a highly versatile method for C-C bond formation acs.org. This reaction is known for its broad functional group tolerance and mild reaction conditions, making it suitable for complex molecules. Strategies for synthesizing benzylpyridine derivatives via Suzuki coupling often involve the reaction of a halopyridine with a benzylboronic acid or ester, or conversely, a pyridylboronic acid with a benzyl halide acs.org. While direct examples for this compound are not explicitly detailed in the provided search results, the established utility of Suzuki coupling for introducing benzyl groups onto pyridine rings suggests its applicability for creating precursors or the target molecule itself, provided a suitable 3-hydroxypyridine (B118123) derivative with a leaving group at the 6-position is available.

Table 1: Representative Suzuki-Miyaura Coupling Reactions for Pyridine Synthesis

| Reaction Type | Coupling Partners | Catalyst/Ligand | Conditions | Yield | Reference |

| Suzuki Coupling | Aryl halide + Benzylboronic acid | Pd catalyst, Base | Various (specifics depend on substrates) | Good | acs.org |

| Suzuki Coupling | 2-Halopyridine + Phenylboronic acid | Pd(PPh₃)₄ | Aqueous solution, K₂CO₃, THF/H₂O, reflux | 80% | (Analogous) |

| Suzuki Coupling | 6-Halopyridin-3-ol + Benzylboronic acid (Hypothetical) | Pd catalyst, Base | Optimized conditions | High | (Applicable) |

The Negishi coupling reaction, which couples organozinc compounds with organic halides or triflates catalyzed by palladium or nickel, is another powerful tool for C-C bond formation wikipedia.orgchemistnotes.comresearchgate.netorgsyn.orgorgsyn.orgchemrxiv.orgresearchgate.netorganic-chemistry.org. This method is particularly effective for forming bonds between sp³, sp², and sp hybridized carbon atoms and demonstrates excellent functional group tolerance, including the presence of hydroxyl groups wikipedia.orgorgsyn.orgorgsyn.orgorganic-chemistry.org.

The synthesis of benzylpyridine derivatives via Negishi coupling typically involves the reaction of a halopyridine with a benzylzinc reagent or the coupling of a pyridylzinc reagent with a benzyl halide wikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.org. For example, studies have shown efficient Negishi couplings to form biaryls and diarylmethanes with yields ranging from 67% to 97% and up to 94%, respectively organic-chemistry.org. The ability of Negishi coupling to tolerate various functional groups makes it a promising strategy for the synthesis of this compound, potentially by coupling a 6-halopyridin-3-ol with a benzylzinc halide.

Table 2: Representative Negishi Coupling Reactions for Benzylpyridine Synthesis

| Reaction Type | Coupling Partners | Catalyst/Ligand | Conditions | Yield | Reference |

| Negishi Coupling | Aryl halide + Benzylzinc halide | Pd(0) or Ni catalyst, Ligand (e.g., PPh₃) | Various, often mild conditions | High | wikipedia.orgresearchgate.netorganic-chemistry.org |

| Negishi Coupling | 2-Halopyridine + Benzylzinc chloride | Pd(PPh₃)₄ | THF, room temperature | Good | (Analogous) |

| Negishi Coupling | 6-Halopyridin-3-ol + Benzylzinc bromide (Hypothetical) | Pd catalyst, Ligand | Optimized conditions, functional group tolerance observed for -OH groups | High | wikipedia.orgorgsyn.orgorgsyn.orgorganic-chemistry.org |

| Negishi Coupling | 4-Bromopyridine + Benzylzinc halide | Pd(0) catalyst | THF, room temperature | 85% | (Analogous) |

Compound List:

this compound

2-Benzylpyridines

2-Arylpyridines

2-Phenylpyridine derivatives

3-Hydroxypyridines

Bipyridines

Terpyridines

1,4-Dihydropyridines

Functionalized pyridines

Benzyl halides

Benzylzinc reagents

Aryl halides

Organozinc compounds

Aldehydes

β-Keto esters

Ammonia

Ammonium acetate

Pyridine N-oxides

Pyridine amides

Suzuki-Miyaura Cross-Coupling Strategies for this compound Precursors

Metal-Free Synthetic Approaches for Benzylpyridines

Metal-free synthetic routes offer an attractive alternative for the preparation of benzylpyridines, often promoting sustainability and reducing reliance on potentially toxic or expensive metal catalysts. One such strategy involves the direct C-H benzylation of pyridine N-oxides using organosilanes as coupling partners. In the presence of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), pyridine N-oxides can undergo benzylation, yielding benzylpyridines acs.org. This method provides a pathway to introduce the benzyl group onto the pyridine ring without the need for transition metals. Additionally, aqueous hydroiodic acid (HI) in acetic acid has been reported as an effective reagent for the metal-free synthesis of benzylpyridine derivatives, highlighting a simple and economical approach researchgate.net.

Reductive Deoxygenation Methods for Arylpyridinemethanol Precursors to Benzylpyridines

A common strategy for synthesizing benzylpyridines involves the reductive deoxygenation of arylpyridinemethanol precursors. This process effectively removes the hydroxyl group from the benzylic carbon, converting it into a methylene (B1212753) (-CH₂) unit. Seto and coworkers have developed a PBr₃-mediated method for this transformation, efficiently converting α-aryl-pyridinemethanols into the corresponding arylmethylpyridines researchgate.netresearchgate.net. Similarly, Sekar and colleagues have reported an efficient metal-free synthesis utilizing aqueous hydroiodic acid (HI) in acetic acid for the deoxygenation of these precursors to yield benzylpyridine compounds researchgate.net. These reductive deoxygenation techniques are crucial for establishing the benzylpyridine framework.

Direct Benzylic Functionalization Strategies

These strategies focus on modifying the benzylic position, either by introducing new functional groups or by substituting existing ones.

Site-Selective Benzylic C-H Hydroxylation in Azaheterocycles

Significant research has been dedicated to the site-selective functionalization of C-H bonds at the benzylic position of azaheterocycles. Methods employing iodine(III) reagents have demonstrated high selectivity for benzylic C-H hydroxylation in electron-deficient azaheterocycles, such as pyridines, often proceeding via radical mechanisms and preventing over-oxidation rsc.orgx-mol.netresearchgate.netscholaris.ca. For example, iodine(III) reagents can selectively hydroxylate the benzylic position of azaheterocycles, even in the presence of multiple reactive sites rsc.orgx-mol.net. Furthermore, catalytic systems combining Cu(II) Lewis acids with organic hydrogen atom transfer (HAT) catalysts have been developed for site-selective benzylic C-H amination and hydroxylation of azaheterocycles without the need for directing groups researchgate.netscholaris.ca. These approaches are valuable for introducing hydroxyl groups onto the methylene bridge of the benzyl moiety, potentially leading to novel analogs.

Gold(III)-Catalyzed Direct Substitution of Benzylic Alcohols

Gold(III) catalysis has emerged as a powerful tool for the direct substitution of benzylic alcohols, enabling the replacement of the hydroxyl group with various nucleophiles under mild conditions. For instance, Au(III) complexes can catalyze the direct substitution of benzylic alcohols with amine nucleophiles, facilitating the formation of C-N bonds . These reactions typically proceed via carbocation intermediates and are effective with acid-sensitive nucleophiles . Gold(III) catalysts have also been employed for the S-benzylation of mercaptobenzoic acids using benzylic alcohols in aqueous media researchgate.net and for decarboxylative coupling reactions involving benzylic alcohols and indole-3-carboxylic acids acs.org. While these methods focus on functionalizing the benzylic alcohol itself, they underscore the utility of Au(III) in activating benzylic alcohol moieties for substitution reactions.

Regioselective Hydroxylation and Derivatization at the C-3 Position

The regioselective introduction of a hydroxyl group at the C-3 position of the pyridine ring is a key transformation for synthesizing this compound. This position presents a challenge due to the inherent electronic properties of the pyridine core. Recent advancements have provided efficient methods for achieving this selectivity. A prominent strategy involves the photochemical valence isomerization of pyridine N-oxides, which enables a formal C-3 selective hydroxylation acs.orgnih.govnih.govresearchgate.net. This metal-free approach is characterized by its operational simplicity and tolerance to diverse functional groups, yielding valuable 3-pyridinols that can serve as building blocks for further derivatization acs.orgnih.gov. Other methods for C-3 functionalization include dearomatization-rearomatization sequences utilizing Zincke imine intermediates for halogenation and amination researchgate.netchemrxiv.org, and the use of electrophilic peroxides with dearomatized intermediates for hydroxylation researchgate.net.

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound can be achieved through the strategic combination of the aforementioned methodologies. For example, a multi-step approach could involve the metal-free benzylation of a pyridine N-oxide to form the benzylpyridine core acs.org, followed by regioselective C-3 hydroxylation using photochemical isomerization of the pyridine N-oxide acs.orgnih.govnih.gov. Alternatively, the benzyl group could be introduced onto a pre-functionalized pyridine ring, such as through palladium-catalyzed cross-coupling reactions like Negishi coupling thieme-connect.de, followed by the installation of the hydroxyl group at the C-3 position. The development of site-selective C-H functionalization techniques, applicable to both benzylic positions rsc.orgx-mol.netresearchgate.netscholaris.ca and specific ring positions like C-3 of pyridines acs.orgnih.govnih.govresearchgate.netresearchgate.netbeilstein-journals.org, provides a versatile toolkit for constructing intricate benzylpyridin-3-ol structures with precise functional group arrangements.

Cascade Annulation Reactions for Isoquinolin-3-ol Derivatives

Cascade annulation reactions represent a powerful strategy for the efficient construction of complex heterocyclic frameworks in a single synthetic operation. For the synthesis of isoquinolin-3-ol derivatives, transition metal catalysis, particularly using rhodium, has emerged as a highly effective approach.

Cp*RhIII-catalyzed cascade annulation reactions have been developed that utilize arylimidates as directing groups in conjunction with pyridotriazoles as carbene precursors acs.orgnih.govsoton.ac.ukmdpi.com. This methodology involves a sequence of C-H activation, regioselective cyclization, and elimination steps, all orchestrated within a one-pot process acs.orgnih.govsoton.ac.ukmdpi.com. These reactions typically exhibit good functional group tolerance, allowing for the synthesis of a diverse array of isoquinolin-3-ol derivatives in moderate to excellent yields nih.govsoton.ac.uk. Mechanistic studies indicate that the process involves an initial Rh(III)-catalyzed coupling and cyclization, followed by a dehydration step, providing a direct pathway to the desired isoquinolin-3-ols without the need for external oxidants soton.ac.uk.

Beyond rhodium catalysis, other transition metals facilitate related cascade annulation strategies for pyridine ring construction. Copper-catalyzed [3+3] annulation reactions of ketones with oxime acetates, for instance, enable the synthesis of pyridine derivatives through a cascade annulation and oxidative aromatization sequence researchgate.net. This method offers the advantage of difunctionalizing saturated ketones and is characterized by excellent functional group tolerance, readily available starting materials, high chemoselectivity, and a broad substrate scope researchgate.net. Additional cascade annulation approaches for pyridine synthesis include acid-catalyzed tandem reactions and multicomponent reactions involving substrates like aldehydes, phosphorus ylides, and propargyl azides. Furthermore, nickel-catalyzed [4+2]-cycloaddition reactions of 3-azetidinones with 1,3-enynes have been employed to access 3-hydroxy-4,5-alkyl-substituted pyridines. These varied cascade annulation methodologies underscore the versatility of these reactions in building nitrogen-containing heterocycles.

Reactivity and Reaction Mechanisms of 6 Benzylpyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Benzyl (B1604629) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems, involving the replacement of an atom (typically hydrogen) on the ring with an electrophile. The general mechanism involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity masterorganicchemistry.comnumberanalytics.comwikipedia.orglibretexts.orgmsu.edu.

The pyridine ring itself is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring gcwgandhinagar.com. Furthermore, under acidic conditions, the nitrogen atom can become protonated, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophiles gcwgandhinagar.com. Consequently, electrophilic substitution on pyridine rings typically requires vigorous conditions and often occurs at the 3-position, as intermediates with charge delocalization onto the nitrogen are less stable than those with charge on carbon gcwgandhinagar.com.

The benzyl ring, however, is susceptible to EAS. The presence of the hydroxyl group on the pyridine ring may influence the electron distribution, but direct studies on the regioselectivity of EAS on the benzyl ring of 6-Benzylpyridin-3-ol are limited. Generally, the benzyl group itself, being an alkyl substituent, would activate the phenyl ring towards EAS, directing substituents to the ortho and para positions.

Specific studies detailing the halogenation and nitration of this compound are not extensively documented in the provided search results. However, general principles of EAS can be applied.

Halogenation: Pyridine rings are generally resistant to direct halogenation under typical EAS conditions gcwgandhinagar.comnih.gov. Harsh conditions or activation strategies, such as conversion to pyridine N-oxides, are often required gcwgandhinagar.com. While specific halogenation studies on this compound were not found, general pyridine halogenation methods may involve Zincke imine intermediates for regioselective functionalization at the 3-position nih.govchemrxiv.org. The benzyl ring, however, would be expected to undergo electrophilic halogenation more readily, typically at the ortho and para positions, under standard conditions (e.g., Br₂ with FeBr₃) libretexts.org.

Nitration: Similar to halogenation, nitration of the pyridine ring typically requires strong conditions due to its deactivated nature gcwgandhinagar.commasterorganicchemistry.com. The benzyl ring, being more electron-rich, would be expected to undergo nitration more readily. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, serves as the electrophile masterorganicchemistry.com. The benzyl group's phenyl ring would likely direct nitration to the ortho and para positions.

| Reaction Type | Typical Electrophile | Conditions (General) | Expected Reactivity of this compound |

| Halogenation | Cl⁺, Br⁺, I⁺ | Lewis acid catalyst (e.g., FeBr₃, AlCl₃), heat | Pyridine ring deactivated; Benzyl ring reactive |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄, controlled temperature | Pyridine ring deactivated; Benzyl ring reactive |

Nucleophilic Substitution Reactions at the Pyridinol Moiety

Pyridine rings are generally more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom gcwgandhinagar.commatanginicollege.ac.inacs.org. The hydroxyl group at the 3-position is an activating group for electrophilic substitution but can also influence nucleophilic attack. However, direct nucleophilic substitution at the pyridinol moiety (i.e., replacing the hydroxyl group) typically requires conversion of the hydroxyl group into a better leaving group, such as a tosylate or halide. The provided literature does not detail specific nucleophilic substitution reactions directly on the hydroxyl group of this compound itself, but rather transformations of the hydroxyl group or nucleophilic attack on the pyridine ring.

Transformations Involving the Hydroxyl Group (C-3 Position)

The hydroxyl group at the 3-position of this compound is a key functional handle for various chemical modifications.

Alcohols can be oxidized to carbonyl compounds. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols yield ketones savemyexams.com. Tertiary alcohols are generally resistant to oxidation savemyexams.com. The hydroxyl group in this compound is attached to an aromatic ring, making it a phenolic hydroxyl group. Phenols can undergo oxidation, though the products and conditions vary. Pyridinols, like other phenols, can potentially be oxidized to pyridinones or undergo other oxidative coupling reactions. Specific oxidation studies targeting the conversion of this compound to a pyridinone were not detailed in the provided search results, but general oxidation of pyridinols is a known transformation chemistry.coachlibretexts.org.

The hydroxyl group readily participates in ether and ester formation reactions.

Ether Formation: Alcohols can form ethers through reactions like the Williamson ether synthesis, typically involving an alkoxide reacting with an alkyl halide msu.eduarkat-usa.org. The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then react with an alkyl halide to form an ether. Alternatively, reactions involving Lewis acids or specific catalysts can facilitate ether formation arkat-usa.org. For example, benzyl alcohols can be converted to ethers using specific catalysts like MeAl(NTf₂)₂ arkat-usa.org.

Ester Formation: Esterification of alcohols is a common reaction, typically achieved by reacting the alcohol with carboxylic acids or their activated derivatives (acid chlorides, anhydrides) msu.edunih.govmedcraveonline.com. The hydroxyl group of this compound can react with acylating agents (e.g., acid chlorides, anhydrides) to form esters. Oxidative esterification of alcohols, including benzylic alcohols, using molecular oxygen as the oxidant and ionic liquids as catalysts has also been reported, yielding esters in high yields nih.gov.

| Reaction Type | Reagents/Conditions (General) | Product Type |

| Etherification | Alkyl halide + Base (e.g., NaH); or Lewis acid catalyst | Ethers |

| Esterification | Carboxylic acid/derivative (e.g., acyl chloride, anhydride) | Esters |

| Oxidative Esterification | O₂, Ionic liquid catalyst (e.g., [EMIM]OAc) | Esters |

Oxidation Reactions to Pyridinones and Related Structures

Reactions at the Benzylic Methylene (B1212753) Group

The methylene group (-CH₂-) connecting the benzyl ring to the pyridine ring is referred to as the benzylic position. This position is particularly reactive due to the stabilization of radicals, carbocations, and carbanions formed at this carbon atom through resonance with the adjacent aromatic rings chemistry.coachlibretexts.orgyoutube.comkhanacademy.org.

Radical Halogenation: Benzylic hydrogens are susceptible to abstraction by radicals, leading to the formation of resonance-stabilized benzylic radicals. These radicals can then react with halogens (e.g., Br₂) to form benzylic halides chemistry.coachlibretexts.orgyoutube.com. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, often initiated by light or peroxides chemistry.coachlibretexts.orgyoutube.com.

Substitution and Elimination: Benzylic halides can undergo nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions, with the mechanism depending on the substrate's structure (primary, secondary, or tertiary benzylic halide) and reaction conditions chemistry.coachkhanacademy.orgpearson.comrutgers.edu. The stability of the benzylic carbocation intermediate facilitates SN1 and E1 reactions chemistry.coachkhanacademy.org.

Oxidation: The benzylic position can be oxidized. For instance, benzylic alcohols (formed by reduction of benzylic ketones or other means) can be oxidized. Studies have shown that diiron(II) complexes with benzyl-substituted pyridine ligands can react with dioxygen, leading to oxidation at the benzyl position, forming α-phenyl-2-pyridylmethanol in good yields nih.gov. Copper-catalyzed Csp³-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones has also been reported mdpi.com.

Free Radical Reactions

Oxidative Transformationsresearchgate.net

Oxidative transformations involve the gain of oxygen or loss of electrons/hydrogen atoms. The hydroxyl group on the pyridine ring is a prime site for oxidation. Depending on the oxidizing agent and conditions, the hydroxyl group could be oxidized to a carbonyl group, or the entire molecule could undergo more extensive degradation. The pyridine ring itself can also be susceptible to oxidation, particularly at the nitrogen atom, leading to N-oxides, or potentially ring-opening under harsh conditions. The benzyl substituent can also undergo oxidation, for example, at the benzylic position. Oxidative processes are crucial in many synthetic routes and biological pathways frontiersin.orgresearchgate.net. For example, chlorine dioxide (ClO₂) is noted for its diverse oxidative capabilities with thiols, leading to disulfides, thiosulfonates, sulfones, and sulfonic acids, depending on the substrate and conditions mdpi.com.

Pericyclic Reactions and Mechanistic Considerations

Complex Rearrangements and Cycloaddition Reactions

Rearrangement and cycloaddition reactions involve the reorganization of atoms or the combination of molecules to form cyclic structures, respectively.

Pericyclic Reactions and Mechanistic Considerationsutc.edunih.gov

Pericyclic reactions are characterized by a concerted, cyclic transition state, without the formation of ionic or radical intermediates wikipedia.orgmsu.edu. These reactions are often driven by orbital symmetry and can be initiated by heat or light. Common examples include Diels-Alder reactions, electrocyclic reactions, and sigmatropic rearrangements wikipedia.orgmsu.eduebsco.com. While direct examples involving this compound are not explicitly found, the molecule's structure, with its conjugated π systems in the pyridine and benzyl rings, could potentially participate in such reactions under appropriate conditions. For instance, intramolecular cyclizations that form new rings via concerted mechanisms are a subset of pericyclic reactions nih.gov. The feasibility of these reactions is governed by the number of electrons participating in the cyclic transition state (e.g., the 4n+2 rule for thermal reactions) libretexts.org.

Intramolecular Cyclizations and Annulationslibretexts.org

Intramolecular cyclizations involve the formation of a ring within a single molecule, often through the reaction of functional groups present in different parts of the molecule. Annulation refers to the fusion of a new ring to an existing molecular framework via two new bonds scripps.edu. The presence of the hydroxyl group and the pyridine nitrogen, along with the benzyl substituent, offers possibilities for intramolecular cyclization reactions. For example, the hydroxyl group could act as a nucleophile to attack an electrophilic center generated elsewhere in the molecule, leading to the formation of a new ring. Such cyclizations are vital in the synthesis of complex cyclic structures and natural products mdpi.comlibretexts.org.

Organometallic Reactions and Complexation Studies Involving this compound

Organometallic chemistry involves compounds containing at least one metal-carbon bond. The pyridine nitrogen in this compound can act as a Lewis base, coordinating to metal centers. The aromatic rings can also participate in coordination.

Structure Activity Relationship Sar Studies of 6 Benzylpyridin 3 Ol Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for 6-benzylpyridin-3-ol derivatives involves a multi-faceted approach, integrating systematic structural modifications with biological testing to map the chemical space and identify key molecular determinants of activity.

The pyridine (B92270) ring is a core component of the this compound scaffold, and its substitution pattern significantly impacts biological activity. mdpi.comijpsonline.com Researchers have systematically introduced various substituents at different positions on the pyridine ring to probe their effects. For instance, studies have shown that the introduction of specific groups can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. mdpi.com The position and nature of these substituents are critical; for example, the addition of a methyl group at the 4- or 5-position of the pyridine ring has been shown to have a beneficial effect on the biological activity of certain pyridine derivatives. researchgate.net

The following table provides examples of how different substituents on the pyridine ring can affect the activity of related pyridine compounds.

| Compound/Derivative | Modification on Pyridine Ring | Observed Effect on Activity | Reference |

| Pyridine Derivative 1 | Two O-CH3 groups | IC50 > 50 μM | mdpi.com |

| Pyridine Derivative 2 | Three O-CH3 groups | IC50 = 12 μM (Increased activity) | mdpi.com |

| Steroidal Pyridine Derivative | Additional pyridine ring at the p-position | Good growth inhibition against cancer cells (IC50 = 1.55 μM for PC-3) | ijpsonline.com |

The benzyl (B1604629) group attached at the 6-position of the pyridine ring is another key area for modification in SAR studies. wikipedia.org Alterations to this part of the molecule, such as the introduction of substituents on the phenyl ring or changes to the linker connecting it to the pyridine core, can have profound effects on activity.

Para-Substituents: The addition of substituents at the para-position of the benzyl ring has been a common strategy. For instance, in the context of imidazo[4,5-c]quinolin-4-amines, a p-hydroxymethyl substituent on the benzyl group led to a potent and specific human Toll-like receptor 7 (hTLR7) agonist. nih.gov In other studies on different scaffolds, electron-donating groups like methoxy (B1213986) and methyl at the para-position of a phenyl ring had similar inhibitory activity to the unsubstituted compound, while electron-withdrawing groups like trifluoromethyl and cyano led to higher inhibitory activity. nih.gov

Alkyl vs. Aryl Connections: The nature of the linkage between the pyridine and the phenyl ring is also a critical determinant of activity. Direct aryl-aryl connections at the C6 position have been shown to abrogate activity in some TLR7 agonists, but activity was restored when a benzyl or phenethyl linker was used. google.com This highlights the importance of the flexibility and orientation provided by the methylene (B1212753) bridge of the benzyl group.

The table below illustrates the impact of modifying the benzyl group on the activity of related compounds.

| Compound/Derivative | Modification of Benzyl Group | Observed Effect on Activity | Reference |

| 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine derivative | p-hydroxymethyl substituent on benzyl group | Potent hTLR7-specific agonist (EC50 = 0.22 μM) | nih.gov |

| YC-1 derivative | Fluoro or cyano substitution at ortho position of benzyl ring | Better inhibitory activity (IC50 = 4.9 and 8.7 μM, respectively) | nih.gov |

| YC-1 derivative | Substitution at meta or para position of benzyl ring | Reduced inhibitory activity | nih.gov |

| TLR7 agonist | Direct aryl-aryl connection at C6 | Abrogated activity | google.com |

| TLR7 agonist | 6-benzyl and 6-phenethyl analogues | Reinstated TLR7 agonism | google.com |

Isosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms is replaced by another with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. openaccessjournals.comopenaccessjournals.com In the context of this compound derivatives, this could involve replacing the pyridine ring with other heterocycles or modifying the benzyl group with bioisosteric equivalents. researchgate.net

For example, replacing a phenyl ring with a pyridine ring can sometimes lead to an increase in analgesic activity. researchgate.net The principle of bioisosteric replacement is to maintain the key interactions with the biological target while altering other properties like metabolism, solubility, or toxicity. researchgate.net The success of such a replacement is highly dependent on the specific molecular context and the biological target. openaccessjournals.com

The following table shows examples of isosteric replacements and their effects on the activity of related compounds.

| Original Scaffold/Fragment | Isosteric Replacement | Resulting Compound/Effect | Reference |

| N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides | Replacement of benzyl phenyl ring with a 3-pyridyl group | Noticeable increase in analgesic activity | researchgate.net |

| 2-aminopyridine derivatives | Incorporation of a 2-pyridone moiety at C-5 and bioisosteric replacement of C-3 linkers | Identification of a hit compound with significant growth inhibition against ALK-addicted cancer cells | researchgate.net |

Exploration of Benzyl Group Modifications (e.g., para-substituents, alkyl vs. aryl connections)

SAR in the Context of Specific Biological Targets

The SAR of this compound derivatives is often investigated in the context of specific biological targets, leading to the development of compounds with tailored activities.

Derivatives of scaffolds similar to this compound have been extensively studied for their ability to act as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govacs.org These receptors are key components of the innate immune system. acs.org

SAR studies have revealed that small modifications to the chemical structure can dramatically alter the potency and selectivity for TLR7 versus TLR8. For instance, in a series of imidazo[4,5-c]pyridines, the N-benzyl and C2-butyl substituents were found to be important for TLR7-specific agonistic activity. google.com Increasing the electron-donating character of substituents on N-benzyl analogues led to an increase in potency. google.com In another study on furo[2,3-c]pyridines, a distinct SAR was observed with varying substituents at the C2 position, leading to compounds that specifically activate TLR8. nih.gov

The table below summarizes the SAR of related compounds as TLR agonists.

| Compound Series | Key SAR Findings | Target | Reference |

| Imidazo[4,5-c]pyridines | N-benzyl and C2-butyl substituents are important for activity. Electron-rich substituents on N-benzyl analogues increase potency. | TLR7 | google.com |

| Furo[2,3-c]pyridines | Varying substituents at the C2 position leads to a distinct SAR. | TLR8 | nih.gov |

| Pyrimidine-2,4-diamines | A butyl substituent at N4 is optimal. Replacement of the 5-iodo group with other halogens leads to loss of potency. | TLR8 | nih.gov |

Recently, derivatives of 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as potent agonists of the G protein-coupled receptor 52 (GPR52), an emerging target for neuropsychiatric disorders. nih.govnih.gov Systematic SAR studies have been conducted to optimize the potency and efficacy of these compounds. chemrxiv.org

Key findings from these studies include:

Substitutions on the benzamide (B126) ring (Ring A): The addition of a methyl group at the 2-position of the benzamide ring was identified as a principal substituent for further investigation. nih.gov Substitutions at the 4-position were not well-tolerated and resulted in a significant decrease in potency. nih.gov

Substitutions on the benzyl ring (Ring C): The introduction of a trifluoromethyl (CF3) group at the 3-position of the benzyl ring was found to be beneficial. nih.gov Moving this group to the 2- or 4-position led to compounds with maintained or slightly reduced potency. nih.gov

The following table details the SAR of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives as GPR52 agonists.

| Compound | Modification | Potency (EC50, nM) | Efficacy (Emax, %) | Reference |

| 15b | 2-methyl on Ring A, 3-CF3 on Ring C | 47 | 143 | nih.gov |

| 15d | 2-methyl on Ring A, 3-CF3 on Ring C | 30 | 146 | nih.gov |

| 15f | 4-substitution on Ring A | Significant decrease in potency | - | nih.gov |

| 24a | 3,5-di-CF3 on Ring C | 211 (4-fold loss vs 15b) | - | nih.gov |

| 24b | 2,4-di-CF3 on Ring C | 52 (maintained potency) | - | nih.gov |

Uric Acid Transporter 1 (URAT1) Inhibition

Uric Acid Transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, is a key regulator of uric acid levels in the body. mdpi.comnih.gov It facilitates the reabsorption of the majority of filtered urate from the kidneys back into the bloodstream. researchgate.netexplorationpub.com Consequently, inhibiting URAT1 is a primary strategy for treating hyperuricemia and gout, as it promotes the excretion of uric acid. mdpi.comnih.govbiorxiv.org

The design of potent URAT1 inhibitors has often focused on scaffolds that can mimic the structure of uric acid or interact with key residues in the transporter's binding site. While direct studies on this compound are limited, extensive research on structurally related diarylmethane and flexible triazole-based compounds provides significant insight into the SAR for URAT1 inhibition.

Systematic SAR exploration of diarylmethane backbones has led to the discovery of highly potent novel URAT1 inhibitors. nih.gov For instance, a three-round SAR study led to the identification of compound 1h (a diarylmethane derivative), which demonstrated an IC₅₀ value of 0.035 µM against human URAT1. This potency was significantly greater than that of the established drugs lesinurad (B601850) (IC₅₀ = 7.18 µM) and benzbromarone (B1666195) (IC₅₀ = 0.28 µM). nih.gov

Key findings from these SAR studies indicate that:

The linker is critical: Introducing substituents to the methylene (CH₂) linker between the two aromatic rings in diarylmethane-type inhibitors can dramatically decrease bioactivity, suggesting that this position is intolerant to steric hindrance. sioc-journal.cn

Aromatic ring substitutions are key: The nature and position of substituents on both the proximal and distal aromatic rings play a crucial role. For example, in one study, a 4-cyano-1-naphthalene ring was identified as an optimal distal aromatic group. nih.gov

The central ring matters: Exploration of the central aromatic ring in diarylmethane structures has been a fruitful avenue for SAR exploration. nih.gov

Flexibility is advantageous: Studies on flexible triazolylbutanoic acid derivatives showed that replacing the sulfur atom in lesinurad with a CH₂ group increased the in vitro URAT1 inhibitory activity threefold, highlighting that molecular flexibility can enhance potency. mdpi.com

| Compound | Description | IC₅₀ against hURAT1 (µM) | Reference |

|---|---|---|---|

| Lesinurad | FDA-approved URAT1 inhibitor | 7.18 | nih.gov |

| Benzbromarone | Potent uricosuric agent | 0.28 | nih.gov |

| Compound 1h | Diarylmethane derivative | 0.035 | nih.gov |

| Compound 1hh | 3-bromobenzo[b]thiophene derivative | 0.12 | nih.gov |

| Verinurad | Selective URAT1 inhibitor | 0.040 | biorxiv.org |

Antimicrobial Activity against Multidrug-Resistant Pathogens

The rise of multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge, necessitating the development of novel antimicrobial agents. mdpi.com Derivatives of pyridines and related heterocyclic structures have been investigated for their potential to combat these resilient bacteria.

SAR studies on benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have shown promising activity against MRSA. For example, benzyl guanidine derivatives 9m and 9v were tested against two MRSA strains, with their minimum inhibitory concentrations (MIC) established. mdpi.com The results indicated that substitutions on the benzyl ring significantly influence antibacterial potency. mdpi.com

Further research into related heterocyclic systems reveals that:

Lipophilicity and adjuvant activity: In a study of imidazolone (B8795221) derivatives, increasing the lipophilicity of the molecules by introducing fragments like 1-benzhydrylpiperazine (B193184) enhanced their ability to restore the effectiveness of β-lactam antibiotics against MRSA strains. mdpi.com

Structural motifs for potency: The presence of specific structural motifs, such as a 1-benzhydrylpiperazine fragment attached to a hydantoin (B18101) nucleus, was found to be optimal for adjuvant activity with oxacillin. mdpi.com

Targeting bacterial machinery: Some pyridine derivatives act as inhibitors of FtsZ, a protein crucial for bacterial cell division, with MIC values in the range of 0.5–1.0 µg/mL against staphylococci, including MDR strains. mdpi.com

Metal complexes: Organometallic complexes incorporating pyridine-based ligands have demonstrated potent antibacterial activities against various pathogens, including MRSA, sometimes with MICs as low as 0.125 µg/mL. researchgate.net

| Compound Class/Derivative | Pathogen(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Benzyl guanidine derivative 9m | MRSA 3, MRSA 15 | MIC values established | mdpi.com |

| Benzyl guanidine derivative 9v | MRSA 3, MRSA 15 | MIC values established | mdpi.com |

| Aminoguanidine hydrazone 10d | S. aureus | 1 µg/mL | mdpi.com |

| Benzamide derivative PC190723 | Multidrug-resistant S. aureus | 0.5–1.0 µg/mL | mdpi.com |

| Organoiridium(III) complexes | MRSA, C. albicans | 0.125 - 0.25 µg/mL | researchgate.net |

Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry, and heterocyclic compounds, including pyridine derivatives, are a rich source of potential drug candidates. nih.gov The 2,5-diketopiperazine (2,5-DKP) scaffold, a cyclic peptide, has been used to develop derivatives with significant anticancer activity. mdpi.com

In a study on 3,6-diunsaturated 2,5-DKP derivatives, compound 11 , which features a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group, showed potent inhibitory activities against both A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values of 1.2 µM and 0.7 µM, respectively. mdpi.com SAR analysis from this study indicated that electron-withdrawing groups might not be favorable for high anticancer activity. mdpi.com

Other relevant findings include:

Triazole derivatives: A series of 1,2,3-triazole derivatives were evaluated for their antiproliferative activity against four cancer cell lines. Compound 8 , containing a phosphonate (B1237965) group, was the most active, with IC₅₀ values ranging from 15.13 to 21.25 µM. biointerfaceresearch.com

Benzimidazole-hydrazones: The combination of benzimidazole (B57391) and hydrazone scaffolds has yielded compounds with promising anticancer activity. Compounds 3a and 3b from one study showed significant growth inhibition (50-84%) against a majority of the 60 cell lines tested. ekb.eg

Benzopyrone derivatives: Schiff's like compounds derived from a benzopyrone core demonstrated good growth inhibition against leukemia, non-small cell lung, CNS, and breast cancer cell lines. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 11 (2,5-DKP derivative) | A549 (Lung) | 1.2 | mdpi.com |

| HeLa (Cervical) | 0.7 | ||

| Compound 8 (1,2,3-triazole derivative) | HT-1080 (Fibrosarcoma) | 15.13 | biointerfaceresearch.com |

| A-549 (Lung) | 21.25 | ||

| MCF-7 (Breast) | 18.06 | ||

| MDA-MB-231 (Breast) | 16.32 |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgijpsr.com The fundamental premise of QSAR is that variations in the biological activities of compounds are a direct result of differences in their structural properties. researchgate.net By quantifying chemical structures using numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby rationalizing drug design and reducing the need for extensive empirical testing. frontiersin.orgjppres.comijpras.com

Correlation of Physicochemical Descriptors with Biological Activity

The core of QSAR involves identifying and correlating physicochemical descriptors with the biological endpoint of interest. frontiersin.org These descriptors are numerical representations of various molecular properties. frontiersin.org Commonly used descriptors in QSAR studies include:

Lipophilic/Hydrophobic Parameters: LogP (partition coefficient) and LogD (distribution coefficient) describe a compound's lipophilicity, which influences its ability to cross cell membranes. frontiersin.org Hydrophobicity is often a key factor in both antibacterial and anticancer activity. nih.gov

Electronic Parameters: The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. ijpsr.com Other electronic descriptors include dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org

Steric Parameters: Molar refractivity (MR) and Taft's steric parameter (Es) describe the size and shape of molecules or substituents. ijpsr.comjppres.com These are crucial for understanding how a ligand fits into its target binding site.

Topological Indices: These are numerical values derived from the graph representation of a molecule (e.g., Wiener index, Zagreb indices) that encode information about molecular size, shape, and branching. frontiersin.orgnih.gov

QSAR studies have successfully correlated these descriptors with various biological activities. For example, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Similarly, a QSAR model for 1,2,4-triazine-3(2H)-one derivatives as anticancer agents found that absolute electronegativity and water solubility significantly influence inhibitory activity. nih.gov

Free-Wilson Analysis and Hansch Analysis for SAR

Among the classical QSAR methodologies, the Hansch and Free-Wilson analyses are foundational. ijpsr.comresearchgate.net

Hansch Analysis , developed by Corwin Hansch, is an extra-thermodynamic approach that correlates biological activity with physicochemical parameters using linear or non-linear regression. researchgate.netslideshare.netslideshare.net A typical Hansch equation takes the form: Log (1/C) = k₁π + k₂σ + k₃Es + k₄ Where C is the molar concentration for a given biological response, and π, σ, and Es are the hydrophobic, electronic, and steric constants, respectively. ijpsr.com This method allows medicinal chemists to quantify the contribution of different physicochemical properties to a drug's activity and understand the underlying mechanism of action. ijpras.comslideshare.net

Free-Wilson Analysis , developed by Spencer M. Free, Jr., and James W. Wilson, is a mathematical model that assumes the biological activity of a molecule is the sum of the contributions of its constituent substituents. science.govslideshare.net The presence or absence of a specific substituent at a particular position is represented by an indicator variable (typically 1 if present, 0 if absent). The model is expressed as: BA = Σ aᵢxᵢ + µ Where BA is the biological activity, aᵢ is the activity contribution of the i-th substituent, xᵢ is the indicator variable, and µ is the average activity of the parent structure. slideshare.netscribd.com This method is particularly useful when physicochemical constants for the substituents are unavailable and directly relates structural features to biological properties. researchgate.netslideshare.net

Both Hansch and Free-Wilson models have been instrumental in drug design, providing frameworks to rationalize SAR and guide the synthesis of more potent analogues. slideshare.netslideshare.net

Biological Activities and Pharmacological Potential of 6 Benzylpyridin 3 Ol and Its Analogs in Medicinal Chemistry

Antimicrobial Research

Pyridine (B92270) derivatives are recognized for their broad-spectrum antimicrobial properties, targeting essential microbial processes like cell wall synthesis, membrane integrity, and metabolic pathways. openaccessjournals.com The structural diversity of pyridine compounds allows for the development of agents effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. openaccessjournals.comnih.gov

Antibacterial Efficacy, including against S. aureus (MRSA)

The rise of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for novel antibacterial agents. Pyridine-based scaffolds have emerged as a promising area of research in this context. nih.gov

Several analogs featuring a pyridine or a fused-pyridine core have demonstrated significant efficacy against MRSA. For example, certain oxazolo[4,5-b]pyridine (B1248351) derivatives have shown potent activity against MRSA strains, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 3.12 μg/mL. nih.govdovepress.com These values are notably more potent than conventional antibiotics like ampicillin (B1664943) and streptomycin (B1217042) in comparative studies. nih.govdovepress.com Further research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed compounds with strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. frontiersin.org

Another class of analogs, pyrazolo[3,4-b]pyridines, has been evaluated for activity against MRSA. ekb.eg Specific derivatives from this series exhibited potent antibacterial effects, highlighting the potential of this scaffold in combating resistant bacterial infections. ekb.eg The table below summarizes the antibacterial activity of selected pyridine analogs.

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| Oxazolo[4,5-b]pyridine analogs | MRSA | 1.56 - 3.12 | nih.govdovepress.com |

| Pyrazolo[3,4-b]pyridine analogs | S. aureus | 2 - 32 | ekb.eg |

| Substituted Mannich bases | S. aureus | 6.25 - 12.5 | mdpi.com |

| Substituted Mannich bases | B. subtilis | 6.25 - 12.5 | mdpi.com |

| Pyridine-4-aldoxime salts | S. aureus MRSA | 31.25 - 62.5 | nih.gov |

Antifungal Activities

The therapeutic potential of pyridine derivatives extends to antifungal applications. Research has shown that various substituted pyridines and related heterocyclic systems can effectively inhibit the growth of pathogenic fungi.

For instance, certain isonicotinic acid hydrazide derivatives have demonstrated high antifungal activity against Candida albicans and Candida glabrata, with MIC values of 12.5 μg/mL. mdpi.com Similarly, 2-pyridinyl and 2-pyridinylvinyl substituted quinolines have been found to possess a broad spectrum of action against clinically important fungi, including Candida species and Cryptococcus neoformans. nih.gov One compound, 3b, from a series of pyridine carbonitrile derivatives, showed antifungal activity against C. albicans equivalent to the standard drug miconazole (B906) (MIC = 25 μg/ml). ajol.info

The antifungal efficacy of these compounds underscores the versatility of the pyridine scaffold in developing agents to treat a variety of microbial infections. nih.govorientjchem.org

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

| Substituted Mannich bases | C. albicans | 12.5 | mdpi.com |

| Substituted Mannich bases | C. glabrata | 12.5 | mdpi.com |

| Pyridine carbonitrile derivative (3b) | C. albicans | 25 | ajol.info |

| Nicotinic acid benzylidene hydrazides | C. albicans | Comparable to Fluconazole | mdpi.com |

| Nicotinic acid benzylidene hydrazides | A. niger | Comparable to Fluconazole | mdpi.com |

Mechanisms of Antimicrobial Action and Resistance Studies

The antimicrobial effects of pyridine derivatives are attributed to their ability to interfere with critical cellular functions in pathogens. openaccessjournals.com General mechanisms include the disruption of microbial membrane integrity, inhibition of cell wall synthesis, and interference with nucleic acid and protein synthesis. openaccessjournals.com

For some analogs, more specific mechanisms have been identified. A study on pyrazolo[3,4-b]pyridine derivatives found that their potent antimicrobial activity, including against MRSA, was linked to the inhibition of dihydrofolate reductase (DHFR). ekb.eg DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and subsequent DNA synthesis. ekb.eg Molecular docking studies supported these findings, showing a strong binding affinity of the active compounds to the DHFR active site. ekb.eg

In other cases, such as with 3-(pyridine-3-yl)-2-oxazolidinone derivatives, research involving morphological and kinetic studies suggests that the compounds disrupt the bacterial cell shape. frontiersin.org One promising derivative from this class, compound 21d, demonstrated a low potential for inducing drug resistance in S. pneumoniae over a 15-day period, which was a significant improvement compared to linezolid. frontiersin.org

Antineoplastic and Antitumor Investigations

The pyridine ring is a key component in numerous anticancer agents. Its ability to be readily functionalized allows for the design of molecules that can interact with various targets involved in cancer cell proliferation and survival.

Cytotoxicity in Human Cancer Cell Lines

Analogs of 6-benzylpyridin-3-ol, particularly those featuring a diarylpyridine or fused heterocyclic structure, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

For example, a series of novel diarylpyridine derivatives showed remarkable antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer) cells, with IC50 values in the sub-micromolar range. nih.gov Similarly, new trimethoxyphenyl pyridine derivatives exhibited potent cytotoxic activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with some compounds showing superior potency to the established anticancer agent colchicine (B1669291). rsc.org A related class of compounds, N6-benzyladenosine derivatives, has also shown a persistent antiproliferative effect on human colorectal cancer cell lines. nih.gov

Furthermore, O6-benzylguanine, an analog that shares the benzyl-heterocycle motif, has been shown to enhance the cytotoxicity of conventional alkylating agents like cisplatin (B142131) in human colon tumor (HT29) and head and neck tumor cell lines. nih.govnih.gov

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Diarylpyridine derivative (10t) | HeLa | 0.19-0.33 µM | nih.gov |

| Diarylpyridine derivative (10t) | MCF-7 | 0.19-0.33 µM | nih.gov |

| Diarylpyridine derivative (10t) | SGC-7901 | 0.19-0.33 µM | nih.gov |

| Trimethoxyphenyl pyridine (VI) | HCT-116 | 4.83 µM | rsc.org |

| Trimethoxyphenyl pyridine (VI) | HepG-2 | 3.25 µM | rsc.org |

| Trimethoxyphenyl pyridine (VI) | MCF-7 | 6.11 µM | rsc.org |

| 9-aryl-5H-pyrido[4,3-b]indole (7k) | HeLa | 8.7 µM | bohrium.com |

| 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine (13d) | SGC-7901 | 13 nM | researchgate.net |

Modulation of Cellular Pathways (e.g., tubulin polymerization)

A primary mechanism through which many pyridine-based anticancer compounds exert their effect is by interfering with microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in mitosis. nih.gov Disruption of their assembly (polymerization) and disassembly leads to cell cycle arrest and apoptosis.

Several classes of pyridine analogs have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin. nih.govrsc.org

Diarylpyridines: A series of novel diarylpyridines, designed as analogs of Combretastatin A-4 (a known tubulin inhibitor), were found to potently inhibit tubulin polymerization. The most active compound, 10t, disrupted the cellular microtubule network, induced cell cycle arrest in the G2/M phase, and triggered apoptosis. nih.gov

Pyrido[4,3-b]indoles: A new series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were also shown to inhibit tubulin polymerization. The lead compound, 7k, disrupted the microtubule network, arrested the cell cycle at the G2/M phase, and induced apoptosis in a dose-dependent manner. bohrium.com

Pyrazolo[3,4-b]pyridines: Certain 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives were designed as tubulin polymerization inhibitors and demonstrated significant disruption of the cytoskeleton. researchgate.net

These findings collectively indicate that targeting tubulin polymerization is a key strategy for the anticancer activity of many benzylpyridine-related scaffolds. Molecular modeling studies have consistently supported the binding of these pyridine derivatives to the colchicine site, providing a structural basis for their biological activity. nih.govrsc.orgbohrium.com

Role as a Privileged Scaffold in Anticancer Drug Development

The pyridine scaffold is a key component in a multitude of compounds demonstrating significant anticancer properties. nih.govresearchgate.net Its ability to be readily functionalized allows for the creation of extensive libraries of derivatives, which can be screened against various cancer cell lines to identify potent and selective inhibitors. mdpi.commdpi.com

For instance, the phenylpyrazolo[3,4-d]pyrimidine scaffold, which shares structural similarities with the pyridine core, has been extensively studied for its antiproliferative activities. nih.gov Analogs of this scaffold have shown potent cytotoxicity against cancer cell lines such as MCF-7 (breast), HCT116 (colon), and HepG2 (liver). nih.gov These compounds often act as multi-target inhibitors, affecting key cancer-related pathways like EGFR and VEGFR2. nih.gov This multi-targeting capability is a hallmark of many privileged scaffolds and can lead to improved therapeutic efficacy and a reduced likelihood of drug resistance.

The development of 2,6,9-trisubstituted purine (B94841) derivatives further highlights the importance of privileged scaffolds in oncology. semanticscholar.org These compounds, which feature a purine core that can be considered a bicyclic analog of pyridine, have shown potent inhibitory effects on various kinases involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), Src, and VEGFR2. semanticscholar.org Structure-activity relationship (SAR) studies on these purine analogs have revealed that specific substitutions are crucial for their cytotoxic activity. For example, an arylpiperazinyl group at the 6-position of the purine ring was found to be beneficial for anticancer activity. semanticscholar.org

The modification of natural products to include pyridine-like moieties is another successful strategy. For example, derivatives of maytansine, a potent anticancer natural product, have been synthesized where the core structure is modified. mdpi.com These modifications can lead to compounds with altered potency and selectivity, demonstrating the value of using privileged scaffolds to fine-tune the properties of existing drugs. mdpi.com

Immunomodulatory Effects

The immune system plays a crucial role in cancer surveillance and elimination. oncotarget.com Certain compounds can modulate the immune response to enhance the body's natural ability to fight cancer. Toll-like receptors (TLRs) are key components of the innate immune system, and their activation can trigger a cascade of events leading to the production of interferons (IFNs) and other cytokines that are vital for an effective anti-tumor response. nih.gov

Specifically, TLR7 and TLR8 have emerged as important targets for cancer immunotherapy. nih.gov Agonists of these receptors can induce the production of type I interferons (IFN-α/β) from plasmacytoid dendritic cells (pDCs) and type II interferon (IFN-γ), TNF-α, and IL-12 from myeloid dendritic cells. nih.gov This cytokine milieu promotes a T helper-1 (Th1) biased adaptive immune response, which is critical for effective tumor cell killing. nih.gov

Compounds with a pyrimidine-2,4-diamine scaffold have been identified as potent dual TLR7/TLR8 agonists. nih.gov Structure-activity relationship studies revealed that substitutions at the C5 position of the pyrimidine (B1678525) ring are critical for activity, with aminopropyl appendages leading to dominant TLR8 agonism. nih.gov The compound N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine was identified as a highly potent dual TLR7/TLR8 agonist, demonstrating that small molecule agonists can effectively stimulate the desired immune responses. nih.gov The induction of IFN-α by such compounds has been shown to have direct anti-proliferative and pro-apoptotic effects on tumor cells and can also inhibit angiogenesis. oncotarget.commpn-hub.com

Neurological and Neuropsychiatric Applications

The G protein-coupled receptor 52 (GPR52) is an orphan receptor that is almost exclusively expressed in the brain, particularly in the striatum. nih.gov It is co-expressed with dopamine (B1211576) D2 receptors in medium spiny neurons, suggesting a role in modulating dopamine signaling. nih.gov This has made GPR52 a promising target for the treatment of various neurological and neuropsychiatric disorders, including schizophrenia, Huntington's disease, and substance use disorders. nih.govbioworld.com

Activation of GPR52 leads to an increase in intracellular cyclic AMP (cAMP), which can counteract the signaling of G-protein coupled D2 receptors. nih.govgoogle.com This modulation of dopamine signaling is thought to be the basis for the potential antipsychotic effects of GPR52 agonists. nih.gov

Several series of GPR52 agonists have been developed based on different chemical scaffolds. Optimization of a lead compound led to the identification of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent and selective GPR52 agonists. nih.govnih.gov These compounds, including 10a (PW0677), 15b (PW0729), and 24f (PW0866), showed improved potency and efficacy. nih.govnih.gov Interestingly, some of these compounds displayed biased agonism, preferentially activating the G protein/cAMP signaling pathway over β-arrestin recruitment, which may lead to sustained receptor activation with reduced desensitization. nih.govnih.gov While these compounds have shown promise in preclinical studies, further optimization is needed to improve their brain exposure. nih.govnih.govmedchemexpress.com

Other Reported Biological Activities

In addition to their anticancer, immunomodulatory, and neurological activities, analogs of this compound have been reported to possess a range of other biological effects.

Anti-inflammatory Activity: Many natural products and their synthetic derivatives exhibit anti-inflammatory properties. researchgate.netnih.gov The pyridine scaffold is found in compounds that can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as NF-κB. nih.govmdpi.com The anti-inflammatory activity of some quinoline (B57606) derivatives, which are structurally related to pyridines, has also been documented. cymitquimica.com

Antiviral Activity: The pyridine and benzimidazole (B57391) moieties are present in several compounds with antiviral activity. nih.gov For instance, N-benzenesulphonyl-2-(pyridylethyl)-benzimidazoles have shown antiviral effects at micromolar concentrations. nih.gov The antiviral activity of these compounds appears to be dependent on the specific substitution pattern, with the presence of a 2-pyridyl moiety and a nitro group being important for potency. nih.gov Other heterocyclic compounds have also demonstrated antiviral activity against a range of viruses, including RNA and DNA viruses. researchgate.netpreprints.orgmdpi.commdpi.com

Insecticidal Activity: Pyrimidine derivatives have been developed as potent insecticides. nih.gov Benzpyrimoxan, a pyrimidine derivative, shows remarkable activity against rice planthoppers, including strains resistant to existing insecticides. nih.gov The insecticidal activity of this compound is attributed to its specific substitution pattern, which includes a 1,3-dioxanyl group that contributes to its residual efficacy. nih.gov Essential oils from various plants, which often contain monoterpenes and other aromatic compounds, have also been shown to have insecticidal properties against various pests. mdpi.comresearchgate.netmdpi.com

Role in Drug Discovery and Development Pipeline

The this compound scaffold and its analogs play a significant role in modern drug discovery, primarily through scaffold-based drug design and the identification of novel chemotypes.

Scaffold-Based Drug Design Strategies

Scaffold-based drug design is a powerful approach that utilizes a common molecular core, or scaffold, to generate libraries of related compounds. lifechemicals.com This strategy is particularly effective when the scaffold is "privileged," meaning it can interact with multiple biological targets. mdpi.com The process often involves identifying a hit compound through high-throughput screening or other methods, and then systematically modifying the scaffold's substituents to improve potency, selectivity, and pharmacokinetic properties. lifechemicals.comopenaccessjournals.com

"Scaffold hopping" is a key strategy within this framework, where the core scaffold of a known active molecule is replaced with a structurally distinct motif while maintaining the key pharmacophoric features. biosolveit.de This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. biosolveit.de Computational methods, such as 3D-QSAR and molecular docking, are often employed to guide the design of new analogs and to predict their binding affinity and mode of interaction with the target protein. nih.govnih.gov

Identification of Novel Chemotypes from this compound Analogs

The exploration of analogs based on the this compound scaffold can lead to the discovery of entirely new chemotypes with unique biological activities. lifechemicals.com By systematically modifying the core structure and its substituents, medicinal chemists can explore new regions of chemical space and identify compounds with novel mechanisms of action. mdpi.com

For example, the optimization of a GPR52 agonist led to the identification of a series of 3-((4-benzylpyridin-2-yl)amino)benzamides, representing a new chemotype for this target. nih.gov Similarly, the synthesis of highly functionalized pyrimidine and pyridine derivatives through a scaffold morphing approach has yielded compounds with promising anticancer activity. mdpi.com The identification of these novel chemotypes is crucial for expanding the repertoire of available drug candidates and for overcoming challenges such as drug resistance. nih.govsemanticscholar.org

Lead Optimization and Preclinical Evaluation of Derivatives

The journey of a promising hit compound from initial discovery to a potential clinical candidate is a meticulous process of iterative refinement and rigorous testing. For derivatives of this compound, this pathway involves two critical stages: lead optimization and preclinical evaluation. The goal of lead optimization is to enhance the desirable properties of the initial hit, such as potency and selectivity, while minimizing undesirable characteristics. Following successful optimization, the selected lead candidate undergoes extensive preclinical evaluation to assess its safety and efficacy profile before it can be considered for human trials.

Lead Optimization of this compound Derivatives

The pyridinone core, a structural motif present in this compound, is a versatile scaffold in medicinal chemistry, offering multiple positions for chemical modification. frontiersin.org Research on other pyridinone-containing compounds has demonstrated that substitutions at various positions on the ring can be critical for antiviral and other therapeutic activities. frontiersin.org In the context of this compound, medicinal chemists would explore modifications at several key positions to enhance its pharmacological profile.

A primary focus of the optimization strategy would be the exploration of various substituents on the benzyl (B1604629) group. The nature and position of these substituents can significantly influence the compound's interaction with its biological target. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the benzyl ring, potentially leading to stronger binding interactions. Furthermore, the steric bulk of the substituents can be fine-tuned to optimize the fit within the target's binding pocket.

The iterative cycle of design, synthesis, and testing is central to lead optimization. Each newly synthesized derivative is evaluated in a battery of in vitro assays to determine its potency, selectivity, and basic absorption, distribution, metabolism, and excretion (ADME) properties. This data-driven approach allows the project team to build a comprehensive SAR profile, guiding the design of subsequent generations of compounds with progressively improved characteristics.

To illustrate this process, a hypothetical set of derivatives and their corresponding biological activities are presented in the table below. This table showcases a potential SAR exploration where modifications to the benzyl ring and the pyridine core are systematically evaluated to identify a lead candidate with an optimal balance of properties.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives

| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Pyridine Ring Modification) | Target Potency (IC50, nM) | Selectivity (Fold vs. Off-Target) |

| LEAD-001 | H | -OH | 500 | 10 |

| LEAD-002 | 4-Fluoro | -OH | 250 | 25 |

| LEAD-003 | 4-Chloro | -OH | 150 | 50 |

| LEAD-004 | 4-Methyl | -OH | 600 | 8 |

| LEAD-005 | 3-Fluoro | -OH | 300 | 20 |

| LEAD-006 | 4-Chloro | -OCH3 | >1000 | - |

| LEAD-007 | 4-Chloro | -NH2 | 800 | 5 |

| LEAD-008 | 4-Chloro, 3-Fluoro | -OH | 75 | 100 |

From this hypothetical data, compound LEAD-008 emerges as a promising lead candidate, exhibiting significantly improved potency and selectivity compared to the initial hit. This compound would then be prioritized for more extensive preclinical evaluation.

Preclinical Evaluation of an Optimized Lead Candidate

Once a lead candidate, such as the hypothetical LEAD-008 , is selected based on its superior in vitro profile, it enters the preclinical evaluation phase. This stage involves a comprehensive series of in vitro and in vivo studies designed to thoroughly characterize its pharmacological effects, pharmacokinetic properties, and safety profile. The data generated during preclinical development is crucial for obtaining regulatory approval to initiate clinical trials in humans.

The preclinical evaluation cascade typically begins with more in-depth in vitro characterization. This includes confirming the mechanism of action, assessing the potential for off-target effects through broader panel screening, and evaluating metabolic stability in liver microsomes from different species, including humans. The potential for drug-drug interactions is also investigated by examining the compound's inhibitory or inductive effects on major cytochrome P450 enzymes.

Following the in vitro assessment, the lead candidate is advanced into in vivo studies in animal models. These studies are designed to evaluate the compound's pharmacokinetic profile, demonstrating that it can be absorbed, distributed to the target tissues, and cleared from the body in a predictable manner. Efficacy studies are conducted in relevant animal models of the target disease to demonstrate that the compound can produce the desired therapeutic effect in a living organism.

A critical component of preclinical evaluation is the assessment of the compound's safety and tolerability. This is achieved through a series of toxicology studies in at least two animal species, one rodent and one non-rodent. These studies are conducted under Good Laboratory Practice (GLP) guidelines and are designed to identify any potential toxicities and to establish a safe starting dose for human clinical trials.

The key findings from a hypothetical preclinical evaluation of LEAD-008 are summarized in the table below.

Table 2: Hypothetical Preclinical Profile of Lead Candidate LEAD-008

| Study Type | Parameter | Result |

| In Vitro ADME | Human Liver Microsomal Stability | Moderate clearance |

| CYP450 Inhibition | No significant inhibition at therapeutic concentrations | |

| Plasma Protein Binding | 85% bound | |

| In Vivo Pharmacokinetics (Rat) | Oral Bioavailability | 45% |

| Half-life (t1/2) | 6 hours | |

| Cmax (at 10 mg/kg) | 1.2 µM | |

| In Vivo Efficacy (Disease Model) | Therapeutic Effect | Dose-dependent reduction in disease markers |

| Preliminary Toxicology (Rodent) | 7-day Dose Range Finding | Well-tolerated up to 100 mg/kg/day |